1-Methylisoquinoline-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylisoquinoline-7-carbaldehyde is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a methyl group at the 1-position and an aldehyde group at the 7-position of the isoquinoline ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylisoquinoline-7-carbaldehyde can be synthesized through several methods. One common method involves the Skraup synthesis, which is a classical approach for synthesizing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the dehydration of glycerol to acrolein, followed by cyclization and oxidation steps.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve microwave-assisted synthesis, which is a green and efficient method. This technique reduces the use of harmful chemicals and solvents, making it more environmentally friendly . The reaction conditions typically involve the use of solid-supported catalysts and solvent-free conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Methylisoquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alde
Properties
Molecular Formula |
C11H9NO |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-methylisoquinoline-7-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-11-6-9(7-13)2-3-10(11)4-5-12-8/h2-7H,1H3 |
InChI Key |
MIMQYLUYKLZHHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.